molecular formula C14H15NO2S B2938764 Isopropyl 2-amino-4-phenylthiophene-3-carboxylate CAS No. 351157-38-5

Isopropyl 2-amino-4-phenylthiophene-3-carboxylate

Cat. No.: B2938764
CAS No.: 351157-38-5
M. Wt: 261.34
InChI Key: UTTXADKTKIRQHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-amino-4-phenylthiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile.

    Substitution Reactions: The phenyl group and the amino group are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents on the thiophene ring.

    Esterification: The final step involves the esterification of the carboxyl group with isopropyl alcohol to form the isopropyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Isopropyl 2-amino-4-phenylthiophene-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 2-amino-4-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of a phenyl group.

    Isopropyl 2-amino-4-ethylthiophene-3-carboxylate: Similar structure but with an ethyl group instead of a phenyl group.

    Isopropyl 2-amino-4-benzylthiophene-3-carboxylate: Similar structure but with a benzyl group instead of a phenyl group.

Uniqueness

Isopropyl 2-amino-4-phenylthiophene-3-carboxylate is unique due to the presence of the phenyl group, which imparts specific chemical and biological properties. This makes it particularly useful in proteomics research and drug discovery .

Properties

IUPAC Name

propan-2-yl 2-amino-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-9(2)17-14(16)12-11(8-18-13(12)15)10-6-4-3-5-7-10/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTXADKTKIRQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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